[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride
Overview
Description
[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride: is a chemical compound with the molecular formula C12H20ClN and a molecular weight of 213.75 g/mol . It is also known by its IUPAC name, 2-benzyl-3-methylbutan-1-amine hydrochloride . This compound is typically found in a powdered form and is used in various scientific and industrial applications .
Scientific Research Applications
Chemistry: In chemistry, [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride is used as a building block for the synthesis of more complex organic molecules. It is employed in various organic reactions to introduce the benzyl and amine functionalities into target compounds .
Biology: The compound is used in biological research to study the effects of amine-containing compounds on biological systems. It serves as a model compound for investigating the interactions of amines with biological macromolecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is studied for its pharmacological properties and potential use as a drug precursor .
Industry: Industrially, the compound is used in the production of various chemical intermediates and as a reagent in the synthesis of pharmaceuticals and agrochemicals .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride typically involves the reaction of 2-benzyl-3-methylbutan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt . The process involves the following steps:
Starting Material Preparation: The starting material, 2-benzyl-3-methylbutan-1-amine, is prepared through a series of organic reactions, including alkylation and amination.
Hydrochloride Formation: The amine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Primary amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Mechanism of Action
The mechanism of action of [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride involves its interaction with specific molecular targets in biological systems. The amine group in the compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity . The benzyl group can interact with hydrophobic pockets in proteins, influencing the binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
[2-(Aminomethyl)phenyl]methanamine dihydrochloride: This compound has a similar structure but with different substitution patterns on the benzene ring.
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride:
2-(3-Methylthiophen-2-yl)succinic acid derivatives: These compounds have a similar aminomethyl group but differ in the overall structure and functional groups attached.
Uniqueness: The uniqueness of [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride lies in its specific substitution pattern and the presence of both benzyl and amine functionalities. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-benzyl-3-methylbutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-10(2)12(9-13)8-11-6-4-3-5-7-11;/h3-7,10,12H,8-9,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOCUQALISNYHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC=CC=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1797555-17-9 | |
Record name | [2-(aminomethyl)-3-methylbutyl]benzene hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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